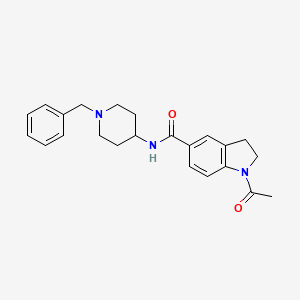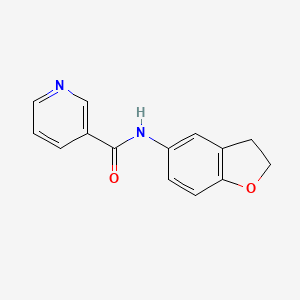
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and activation of downstream pathways.
Mécanisme D'action
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea is a selective inhibitor of BTK, which is a critical component of B-cell receptor signaling. BTK is involved in the activation of downstream pathways such as NF-κB, MAPK, and PI3K/AKT, which play a role in cell survival, proliferation, and differentiation. By inhibiting BTK, this compound can block the activation of these pathways and induce apoptosis in B-cell malignancies. This compound also has immunomodulatory effects by reducing the production of autoantibodies and inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. In preclinical studies, this compound demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways. This compound also induced apoptosis in B-cell malignancies and reduced the production of autoantibodies in autoimmune diseases. This compound was well-tolerated in preclinical studies with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea has several advantages for lab experiments. It is a selective inhibitor of BTK with a favorable pharmacokinetic profile, making it suitable for in vitro and in vivo studies. This compound has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases, making it a potential therapeutic target. However, this compound has some limitations. It has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. This compound may also have off-target effects, which could limit its use as a research tool.
Orientations Futures
There are several future directions for the research on 1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Further studies are needed to investigate the potential off-target effects of this compound and its impact on normal B-cell function. Combination therapy with other targeted agents or chemotherapy may enhance the efficacy of this compound in cancer treatment. The development of biomarkers to predict response to this compound could improve patient selection and treatment outcomes. Finally, the synthesis of this compound analogs with improved potency and selectivity could lead to the development of more effective therapies for cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea is a multi-step process that involves the reaction of several intermediates. The starting material for the synthesis is 5-fluoro-2-methylbenzoic acid, which is then converted into 5-fluoro-2-methylbenzoyl chloride. The benzoyl chloride is then reacted with cyclopropylmethylamine to obtain 1-(cyclopropylmethyl)-5-fluoro-2-methylbenzamide. This intermediate is then converted into this compound by reacting it with N,N-dimethylformamide dimethyl acetal and ammonium carbonate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases. In a study published in Cancer Research, this compound was found to inhibit the growth of B-cell lymphoma cells both in vitro and in vivo. Another study published in the Journal of Immunology demonstrated that this compound could inhibit the activation of B-cells and reduce the production of autoantibodies in a mouse model of systemic lupus erythematosus. This compound has also been shown to be effective in preclinical models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-8-2-5-10(13)6-11(8)15-12(16)14-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUYIUFPTWPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)

![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)

